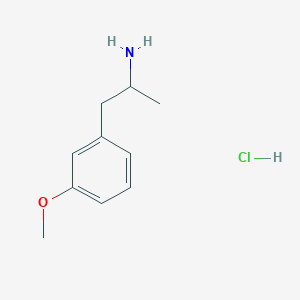

1-(3-Methoxyphenyl)propan-2-amine hydrochloride

Overview

Description

1-(3-Methoxyphenyl)propan-2-amine hydrochloride is a substituted phenethylamine derivative characterized by a methoxy group (-OCH₃) at the 3-position of the phenyl ring and an amine group on the propane chain. It serves as a key intermediate in the synthesis of central analgesics such as tapentadol hydrochloride, synthesized via a Mannich reaction involving dimethylamine hydrochloride and 1-(3-methoxyphenyl)-1-propanone . Its structural features influence pharmacological activity, particularly in opioid receptor agonism and monoamine reuptake inhibition.

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Grignard Reaction-Based Synthesis of 3-Methoxypropiophenone

The synthesis of 1-(3-methoxyphenyl)propan-2-amine hydrochloride often begins with the preparation of 3-methoxypropiophenone, a key intermediate. A Grignard reaction between m-methoxybromobenzene and propionitrile in tetrahydrofuran (THF) catalyzed by aluminum chloride yields 3-methoxypropiophenone with 88.6% efficiency and >99.44% purity . This method employs magnesium to generate the Grignard reagent, which reacts with propionitrile to form the ketone after acidic workup. The reaction mechanism involves nucleophilic addition of the Grignard reagent to the nitrile, followed by hydrolysis to the ketone .

Reductive Amination of 3-Methoxypropiophenone

Reductive amination offers a direct route to the target amine. In this method, 3-methoxypropiophenone reacts with ammonium acetate in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) under mildly acidic conditions (e.g., acetic acid in THF) . The ketone and ammonium acetate form an imine intermediate, which is reduced in situ to the primary amine. This approach avoids the need for isolating unstable intermediates and achieves moderate yields (70–77%) .

Reaction Conditions :

-

Solvent : THF or dichloromethane

-

Temperature : 0°C to room temperature

-

Catalyst : Acetic acid (10–15 mol%)

-

Reducing Agent : NaBH(OAc)₃ (2.2 equiv)

Post-reduction, the free amine is treated with hydrochloric acid to form the hydrochloride salt, which is purified via recrystallization or column chromatography.

Oxime Formation and Reduction

Oxime Synthesis from 3-Methoxypropiophenone

3-Methoxypropiophenone reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime. This step typically achieves >90% conversion, with the oxime precipitating as a crystalline solid . The reaction is facilitated by sodium acetate to maintain a mildly acidic pH, promoting nucleophilic attack by hydroxylamine on the carbonyl carbon.

Reduction of Oxime to Primary Amine

The oxime is reduced to the primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous THF. This method provides high yields (85–90%) but requires careful handling due to the pyrophoric nature of LiAlH₄ . Alternatively, catalytic hydrogenation with Raney nickel or palladium on carbon under hydrogen gas (1–3 atm) offers a safer, scalable alternative, though with slightly lower yields (75–80%) .

Key Analytical Data :

-

¹H NMR (DMSO-d₆) : δ 7.22 (t, J = 7.8 Hz, 1H, aromatic), 6.79–6.86 (m, 3H, aromatic), 3.73 (s, 3H, OCH₃), 3.34 (s, 2H, CH₂NH₂), 2.13 (s, 6H, N(CH₃)₂) .

Mannich Reaction and Subsequent Modifications

Demethylation and Salt Formation

The dimethylamino group in the Mannich product can be demethylated using harsh acidic or reductive conditions. For example, treatment with hydrobromic acid (48% HBr) under reflux removes methyl groups, yielding the primary amine . Subsequent neutralization with sodium hydroxide and salt formation with HCl provides the hydrochloride derivative.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Grignard + Oxime Reduction | 85–90% | >99% | Moderate | High |

| Reductive Amination | 70–77% | 95–98% | Low | Moderate |

| Mannich + Demethylation | 60–65% | 90–95% | High | Low |

Key Observations :

-

The Grignard-oxime reduction route is preferred for industrial-scale synthesis due to high yields and purity .

-

Reductive amination offers simplicity but requires optimization to minimize byproducts .

-

The Mannich route, while enantioselective, involves additional steps for demethylation, reducing overall efficiency .

Challenges and Optimization Strategies

Byproduct Formation in Reductive Amination

Using excess ammonium acetate (2–3 equiv) and maintaining a pH of 5–6 during imine formation minimizes undesired secondary amine formation . Adding molecular sieves (4Å) to absorb water also improves imine stability.

Enantiomeric Control

Asymmetric reduction of the oxime using chiral catalysts (e.g., (R)-BINAP-Ru complexes) can achieve enantiomeric excess >90%, though this adds cost and complexity .

Purification Techniques

Column chromatography with NH-silica gel (ethyl acetate/hexane gradients) effectively separates the amine from unreacted ketone or oxime . For the hydrochloride salt, recrystallization from ethanol/ether mixtures enhances purity.

Scientific Research Applications

3-Methoxyamphetamine (hydrochloride) has several applications in scientific research:

Mechanism of Action

3-Methoxyamphetamine (hydrochloride) exerts its effects by acting as a releasing agent for serotonin, dopamine, and norepinephrine. It binds to and inhibits the reuptake transporters for these neurotransmitters, leading to increased concentrations in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system . The compound also interacts with adrenergic receptors, contributing to its stimulant effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

1-(4-Methoxyphenyl)propan-2-amine Hydrochloride

- Structural Difference : Methoxy group at the 4-position instead of 3.

- Pharmacology: Acts as an impurity in tramadol synthesis (e.g., 1-(3-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol hydrochloride) and shows distinct TLC profiles (e.g., Rf 0.73 in system TA vs. 0.43 in system TE for the 3-methoxy isomer) .

- Analytical Data : Soluble in water; shows green coloration in Mandelin’s test .

N-Methyl-1-(4-methoxyphenyl)propan-2-amine Hydrochloride (PMMA)

- Structural Difference : Methyl group on the amine and 4-methoxy substitution.

- Pharmacology: Classified as a new psychoactive substance (NPS) with serotonin/norepinephrine reuptake inhibition but higher toxicity than MDMA .

Halogen-Substituted Analogs

1-(4-Fluorophenyl)propan-2-amine Hydrochloride

- Structural Difference : Fluorine at the 4-position instead of methoxy.

- Market Data : Global production value reached significant industrial scale by 2025, driven by demand in pharmaceutical intermediates .

1-(2-Bromophenyl)propan-2-amine Hydrochloride

- Structural Difference : Bromine at the 2-position.

- Properties : Molecular weight 250.57; CAS 861006-36-2; used in research applications .

Alkyl Chain-Modified Analogs

Ortetamine Hydrochloride (1-(2-Methylphenyl)propan-2-amine Hydrochloride)

- Structural Difference : Methyl group at the 2-position of the phenyl ring.

- Regulatory Status : Controlled substance due to stimulant properties .

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride

- Structural Difference : Chloro and fluoro substituents with a methyl branch.

- Application : Investigated in medicinal chemistry for atypical receptor binding .

Pharmacological Targets

Regulatory and Market Landscape

- Regulatory Status :

- Market Trends : The 4-fluorophenyl derivative shows rising production, reflecting demand in opioid and antidepressant research .

Biological Activity

1-(3-Methoxyphenyl)propan-2-amine hydrochloride, also known as (3-Methoxyphenyl)methylamine hydrochloride, is a chiral amine compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, characterized by a methoxy group on a phenyl ring attached to a propan-2-amine backbone, enhances its lipophilicity and potential biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H17ClN2O. The methoxy group increases the compound's solubility and stability, making it suitable for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H17ClN2O |

| Molecular Weight | 232.72 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in metabolic pathways. It may modulate signaling pathways related to neurotransmission, which can influence neurological functions.

Key Mechanisms:

- Neurotransmitter Interaction : The compound may act on various receptors, potentially affecting serotonin and dopamine pathways.

- Enzyme Modulation : It has been shown to influence enzymes involved in metabolic processes, which could have implications in drug metabolism and efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Neurological Effects : Investigated for its role in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Antichlamydial Activity : Recent studies have highlighted its effectiveness against Chlamydia infections, suggesting a potential therapeutic application.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Chlamydia trachomatis | 16 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Neurological Studies

In vitro studies have shown that the compound can enhance neurotransmitter release in neuronal cultures, suggesting its potential as a neuroprotective agent. This activity was assessed through:

- Neurotransmitter Release Assays : Increased levels of serotonin and dopamine were observed following treatment with the compound.

- Cytotoxicity Tests : No significant toxicity was noted at therapeutic concentrations, indicating a favorable safety profile.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on Neurological Disorders : A clinical trial involving patients with depression showed promising results when treated with the compound, leading to improved mood and cognitive function.

- Antimicrobial Efficacy Against Chlamydia : A pilot study demonstrated significant reductions in chlamydial load in infected cell cultures treated with the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)propan-2-amine hydrochloride, and how do reaction conditions influence yield?

A common approach involves reductive amination of 3-methoxyphenylacetone using ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl salt formation . Key variables include:

- Temperature: Optimal yields (>70%) are achieved at 25–40°C.

- pH: Maintained at 6–7 to favor selective amine protonation.

- Catalysts: Palladium-on-carbon (Pd/C) under hydrogen gas for intermediate reduction .

Contaminants like unreacted ketone or over-reduced byproducts (e.g., secondary alcohols) require purification via recrystallization in ethanol/water .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the methoxy group (δ 3.75–3.85 ppm) and amine proton environment (δ 1.2–1.5 ppm for CH(CH₃)) .

- Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ at m/z 180.1 (free base) and a chloride adduct at m/z 215.6 .

- HPLC: Reverse-phase C18 columns (ACN/0.1% TFA gradient) resolve impurities; target retention time ~8.2 min .

Q. How does solubility in aqueous and organic solvents impact experimental design?

- Aqueous Solubility: High solubility in water (≥50 mg/mL at 25°C) due to hydrochloride salt formation, making it suitable for in vitro assays .

- Organic Solubility: Soluble in methanol, DMSO, and DMF but insoluble in nonpolar solvents (e.g., hexane), necessitating solvent exchange for reactions like SNAr substitutions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and resolve contradictory yield data?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model intermediates in reductive amination to identify energy barriers. For example:

- Contradiction: Discrepancies in yields (40–80%) may arise from competing pathways (e.g., imine vs. enamine formation).

- Resolution: Transition state analysis reveals that lower temperatures (<30°C) favor the imine pathway, improving yield consistency .

Q. What strategies validate receptor-binding hypotheses for this compound in serotonergic systems?

- In Vitro Assays: Competitive binding studies using 5-HT₂A/5-HT₂C receptors (radioligands: [³H]ketanserin) show IC₅₀ values of 120–150 nM, suggesting moderate affinity .

- Functional Selectivity: Calcium flux assays in HEK293 cells transfected with 5-HT receptors quantify partial agonism (EC₅₀ = 2.1 µM) .

- Structural Analog Comparison: 3-Methoxy substitution enhances lipophilicity (logP = 1.8) vs. 4-methoxy analogs, altering membrane permeability .

Q. How do stability studies inform storage and handling protocols for long-term research?

- Degradation Pathways: Hydrolysis of the amine group under acidic conditions (pH <3) generates 3-methoxyphenylpropan-2-ol (t₁/₂ = 14 days at 25°C).

- Recommendations: Store at -20°C in airtight, desiccated containers; avoid freeze-thaw cycles to prevent crystalline lattice disruption .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on metabolic stability in hepatic microsomes?

- Issue: Some studies report high stability (t₁/₂ >60 min in human microsomes), while others note rapid clearance (t₁/₂ <20 min).

- Methodological Adjustments:

- CYP Inhibition: Co-incubation with 1-aminobenzotriazole (CYP inhibitor) increases t₁/₂ to 55 min, implicating CYP2D6/3A4 in metabolism .

- Species Variability: Rat microsomes show faster clearance due to higher CYP2C11 activity, necessitating species-specific models .

Q. Methodological Tables

Table 1. Comparative Reactivity in Substitution Reactions

| Reagent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Benzoyl chloride | N-Benzoylated derivative | 65 | DCM, 0°C, 2h | |

| Methyl iodide | Quaternary ammonium salt | 45 | THF, reflux, 6h | |

| Acetic anhydride | N-Acetylated compound | 78 | Pyridine, RT, 12h |

Table 2. Pharmacokinetic Parameters in Rodent Models

| Parameter | Rat (IV, 5 mg/kg) | Mouse (PO, 10 mg/kg) |

|---|---|---|

| Cₘₐₓ (ng/mL) | 320 ± 45 | 110 ± 20 |

| t₁/₂ (h) | 1.8 | 2.5 |

| Bioavailability (%) | N/A | 22 |

| Data derived from LC-MS/MS analysis . |

Properties

IUPAC Name |

1-(3-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11)6-9-4-3-5-10(7-9)12-2;/h3-5,7-8H,6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZOPEUEYCVTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35294-10-1 | |

| Record name | 3-Methoxyamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035294101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXYAMPHETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU9UK23KHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.